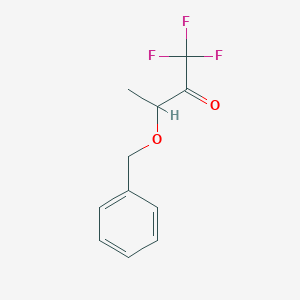

3-(Benzyloxy)-1,1,1-trifluorobutan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-3-phenylmethoxybutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c1-8(10(15)11(12,13)14)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPGNAVCEQVDRDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C(F)(F)F)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Benzyloxy)-1,1,1-trifluorobutan-2-one: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Trifluoromethyl Ketones in Medicinal Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design, offering a powerful tool to modulate a compound's physicochemical and biological properties.[1][2] Among the various fluorinated motifs, trifluoromethyl ketones (TFMKs) have emerged as a particularly valuable class of compounds.[3][4] The strong electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the adjacent carbonyl carbon, making TFMKs potent reversible covalent inhibitors of various enzymes, particularly serine and cysteine proteases.[3][4] This unique reactivity profile has positioned TFMKs as privileged scaffolds in the development of therapeutic agents for a range of diseases, including inflammatory conditions, cancer, and viral infections.[3][4]

This guide provides a comprehensive technical overview of a specific TFMK, 3-(Benzyloxy)-1,1,1-trifluorobutan-2-one. We will delve into its chemical structure, physicochemical properties, synthesis, and reactivity, with a particular focus on its potential applications in drug discovery and as a versatile synthetic intermediate.

Chemical Structure and Physicochemical Properties

This compound possesses a chiral center at the C3 position, introducing stereochemical considerations into its synthesis and biological activity. The benzyloxy group at this position provides a handle for further functionalization and can influence the molecule's interaction with biological targets.

Molecular Structure:

-

Chemical Formula: C₁₁H₁₁F₃O₂[5]

-

Molecular Weight: 232.20 g/mol

-

IUPAC Name: this compound[5]

-

SMILES: CC(C(=O)C(F)(F)F)OCC1=CC=CC=C1[5]

-

InChI: InChI=1S/C11H11F3O2/c1-8(10(15)11(12,13,14)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3[5]

Physicochemical Data (Predicted and Analog-Based):

Due to the limited availability of experimental data for this specific molecule, the following properties are based on predictions from computational models and data from analogous compounds.

| Property | Value | Source |

| Predicted XlogP | 2.5 | PubChem |

| Boiling Point (Analog) | 50-51 °C (for 1,1,1-trifluoro-2-butanone) | ChemicalBook |

| Density (Analog) | 0.929 g/mL at 25 °C (for 1,1,1-trifluoro-2-butanone) | ChemicalBook |

| Refractive Index (Analog) | n20/D 1.322 (for 1,1,1-trifluoro-2-butanone) | ChemicalBook |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectral features based on the analysis of its functional groups and data from similar structures.

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the benzylic methylene protons, the methine proton at the chiral center, and the terminal methyl group.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.30-7.40 | Multiplet | 5H | Ar-H |

| ~4.60 | Doublet | 1H | O-CH ₂-Ph |

| ~4.40 | Doublet | 1H | O-CH ₂-Ph |

| ~4.10 | Quartet | 1H | CH -CH₃ |

| ~1.40 | Doublet | 3H | CH-CH ₃ |

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will be characterized by the downfield shift of the carbonyl carbon and the carbon bearing the trifluoromethyl group.

| Chemical Shift (ppm) | Assignment |

| ~195 | C =O |

| ~137 | Ar-C (quaternary) |

| ~128-129 | Ar-C H |

| ~116 (quartet, J ≈ 290 Hz) | C F₃ |

| ~78 (quartet, J ≈ 30 Hz) | C H-CF₃ |

| ~73 | O-C H₂-Ph |

| ~16 | C H₃ |

¹⁹F NMR Spectroscopy (Predicted):

The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be in the typical range for trifluoromethyl ketones.[6][7]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ -75 to -80 | Singlet | CF ₃ |

Infrared (IR) Spectroscopy (Predicted):

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl stretch, which is shifted to a higher wavenumber due to the electron-withdrawing effect of the trifluoromethyl group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 | Medium | Ar-H stretch |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1750-1770 | Strong | C=O stretch |

| ~1100-1300 | Strong | C-F stretch |

| ~1100 | Strong | C-O stretch |

Mass Spectrometry (Predicted):

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns, including the loss of the benzyl group and the trifluoromethyl group.

| m/z | Assignment |

| 232 | [M]⁺ |

| 141 | [M - C₇H₇]⁺ |

| 91 | [C₇H₇]⁺ (benzyl cation) |

| 69 | [CF₃]⁺ |

Synthesis and Reactivity

The synthesis of this compound typically follows a two-step sequence common for the preparation of α-substituted trifluoromethyl ketones.

General Synthetic Workflow:

Caption: General synthetic route to this compound.

Step-by-Step Experimental Protocol (Illustrative):

This protocol is based on general methods for the synthesis of trifluoromethyl ketones and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 3-(Benzyloxy)-1,1,1-trifluorobutan-2-ol

-

To a solution of 2-(benzyloxy)propanal (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add Ruppert-Prakash reagent (TMS-CF₃, 1.2 eq).

-

Add a catalytic amount of a suitable initiator, such as tetrabutylammonium fluoride (TBAF, 0.1 eq).

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 3-(benzyloxy)-1,1,1-trifluorobutan-2-ol.

Step 2: Synthesis of this compound

-

To a solution of 3-(benzyloxy)-1,1,1-trifluorobutan-2-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.5 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and a saturated aqueous solution of NaHCO₃.

-

Stir vigorously until the two layers become clear.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Reactivity:

The primary site of reactivity in this compound is the highly electrophilic carbonyl carbon. This makes it susceptible to nucleophilic attack, a key feature in its mechanism of enzyme inhibition. The benzyloxy group can be cleaved under hydrogenolysis conditions, providing access to the corresponding α-hydroxy trifluoromethyl ketone, a versatile building block for further synthetic transformations.

Applications in Drug Discovery and Organic Synthesis

The unique structural and electronic properties of this compound make it a valuable molecule in both medicinal chemistry and synthetic organic chemistry.

Enzyme Inhibition:

Trifluoromethyl ketones are well-established as transition-state analog inhibitors of serine and cysteine proteases. The carbonyl carbon of the TFMK is attacked by the hydroxyl or thiol group of the active site serine or cysteine residue, respectively, to form a stable, reversible hemiacetal or hemithioacetal adduct.[3][4] This mimics the tetrahedral intermediate of the natural substrate hydrolysis, effectively blocking the enzyme's catalytic activity.

Caption: Mechanism of enzyme inhibition by a trifluoromethyl ketone.

While specific inhibitory data for this compound is not widely reported, its structural similarity to other potent TFMK inhibitors suggests its potential as a lead compound for targeting a variety of proteases involved in human diseases. The benzyloxy group can be tailored to enhance binding affinity and selectivity for specific enzyme targets.

Synthetic Intermediate:

This compound serves as a versatile chiral building block in organic synthesis. The trifluoromethyl and ketone functionalities can be manipulated to introduce fluorine into more complex molecules. The benzyloxy group can act as a protecting group for the adjacent hydroxyl functionality, which can be revealed at a later synthetic stage. This allows for the stereoselective synthesis of various trifluoromethyl-containing compounds with potential biological activity.

Conclusion and Future Perspectives

This compound represents a valuable and underexplored member of the trifluoromethyl ketone family. Its unique combination of a highly electrophilic carbonyl, a chiral center, and a modifiable benzyloxy group makes it an attractive target for both medicinal and synthetic chemists. Further investigation into its synthesis, reactivity, and biological activity is warranted to fully unlock its potential in the development of novel therapeutics and as a tool for creating complex fluorinated molecules. The insights provided in this guide aim to serve as a foundation for researchers and scientists to explore the promising applications of this intriguing compound.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.

- Smart, B. E. (2001). Fluorine substituent effects (on reactivities and physical properties). Journal of fluorine chemistry, 109(1), 3-11.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

- Powers, J. C., Asaad, N., Kam, C. M., Hori, H., & Yoshimura, T. (2002). Peptidyl-fluoromethyl ketones as inhibitors of serine proteases and cysteine proteases. Biological chemistry, 383(3-4), 681-686.

- Angliker, H., Anagli, J., & Shaw, E. (1991). Inactivation of calpain by peptidyl fluoromethyl ketones. Journal of medicinal chemistry, 34(1), 448-451.

-

Oxford Instruments. (n.d.). Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy. Retrieved February 24, 2026, from [Link]

-

Wikipedia. (2023, December 29). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. [Link]

-

Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Retrieved February 24, 2026, from [Link]

-

University of Calgary. (n.d.). 19Flourine NMR. Retrieved February 24, 2026, from [Link]

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.

- Gerig, J. T. (1994). Fluorine nuclear magnetic resonance of proteins. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.

-

University of California, Davis. (n.d.). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

- Jackson, P. L. (2020). 19F NMR Spectroscopy in Medicinal Chemistry. Royal Society of Chemistry.

- Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups.

-

Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. Retrieved February 24, 2026, from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - this compound (C11H11F3O2) [pubchemlite.lcsb.uni.lu]

- 6. nmr.oxinst.com [nmr.oxinst.com]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

The Fluorine Scaffold: A Technical Guide to Trifluoromethyl Ketone Building Blocks

Executive Summary

Trifluoromethyl ketones (TFMKs) represent a dual-utility scaffold in modern medicinal chemistry. They serve simultaneously as reversible covalent "warheads" for protease inhibition and as versatile electrophilic building blocks for the construction of trifluoromethylated heterocycles. This guide synthesizes the physicochemical nuances, synthetic protocols, and mechanistic applications of TFMKs, moving beyond textbook definitions to address the practical challenges faced by bench scientists.

The Physicochemical Paradox: The Hydration Trap

The defining feature of the TFMK moiety is the profound electron-withdrawing effect of the trifluoromethyl group (

Unlike standard ketones, TFMKs exist in aqueous media as an equilibrium mixture of the free ketone and the gem-diol (hydrate).

Implications for Drug Discovery[1][2][3][4][5]

-

Assay Artifacts: In DMSO stock solutions, TFMKs remain predominantly as ketones. Upon dilution into aqueous assay buffers, they slowly equilibrate to the hydrate. If the enzyme binds only the ketone form (or if the transition state mimics the hydrate), the observed

may drift over time. -

Lipophilicity Shifts: The gem-diol is significantly more polar than the ketone. Calculated LogP (cLogP) values often ignore this equilibrium, leading to discrepancies between in silico predictions and actual membrane permeability.

Data: Hydration Equilibrium Constants ( )

The following table illustrates how electronic effects on the R-group influence the stability of the hydrate (

| Compound Structure (R-CO-CF3) | Substituent Effect | Predominant Species | |

| Trifluoroacetone ( | Baseline Aliphatic | ~35 | Hydrate |

| Trifluoroacetophenone ( | Aromatic Conjugation | ~0.3 - 0.5 | Mixed Equilibrium |

| 4-Nitro-trifluoroacetophenone | Electron Withdrawing | > 50 | Hydrate |

| 4-Methoxy-trifluoroacetophenone | Electron Donating | < 0.05 | Ketone |

Note: Electron-poor rings destabilize the carbonyl, driving the equilibrium toward the hydrate. Electron-rich rings stabilize the carbonyl via resonance, favoring the ketone.

Synthetic Architectures

Synthesis of TFMKs requires navigating the "over-addition" pitfall. The high electrophilicity of the product (TFMK) often makes it more reactive toward nucleophiles than the starting material, leading to tertiary alcohol byproducts.

Decision Tree: Selecting the Right Route

The following logic flow guides the selection of the optimal synthetic pathway based on substrate class.

Figure 1: Synthetic decision matrix for Trifluoromethyl Ketones. Method A is preferred for robust aromatic building blocks; Method B provides the highest chemoselectivity for complex scaffolds.

Detailed Protocol: Friedel-Crafts Trifluoroacetylation

Target: Synthesis of 4-Methoxy-2,2,2-trifluoroacetophenone (Building Block). Rationale: This method utilizes Trifluoroacetic Anhydride (TFAA) as both reagent and solvent. It avoids metal catalysts, simplifying purification.

Materials:

-

Anisole (10 mmol)

-

Trifluoroacetic Anhydride (TFAA) (20 mmol)

-

Trifluoroacetic Acid (TFA) (5 mL) - Solvent/Catalyst

-

Optional: 85% Phosphoric Acid (catalytic, for less reactive substrates)

Step-by-Step Workflow:

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (

). -

Activation: Charge the flask with Anisole (1.08 g, 10 mmol) and Trifluoroacetic Acid (5 mL). Cool to 0°C.

-

Addition: Add TFAA (4.2 g, 20 mmol) dropwise over 10 minutes. Caution: Exothermic.

-

Reaction: Allow the mixture to warm to room temperature. For electron-rich substrates like anisole, reaction is complete within 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.[1]

-

Quench: Pour the reaction mixture slowly into ice-water (50 mL). The TFMK is generally water-insoluble, while TFA/TFAA hydrolyzes.

-

Extraction: Extract with Dichloromethane (

mL). Wash the combined organics with saturated -

Purification: Dry over

, filter, and concentrate. Purify via vacuum distillation or flash chromatography (Silica gel).

Expert Note: Do not use standard Grignard addition to ethyl trifluoroacetate for this synthesis; it invariably yields the tertiary alcohol (

The Warhead Mechanism: Transition State Mimicry

In drug development, TFMKs are deployed as Transition State Analogs for Serine and Cysteine proteases.

Mechanism of Action

The catalytic residue (Ser-OH or Cys-SH) attacks the electrophilic carbonyl of the TFMK. Unlike a standard peptide substrate, the

Figure 2: Kinetic pathway of protease inhibition by TFMKs. The high energy barrier for the reversal of the tetrahedral adduct results in slow-binding kinetics.

Critical Design Factor: The

Heterocyclic Divergence

Beyond inhibition, TFMKs are "Lego blocks" for fluorinated heterocycles. A common application is the synthesis of 3-(trifluoromethyl)pyrazoles , a privileged scaffold in agrochemicals and COX-2 inhibitors.

Workflow:

-

Claisen Condensation: React TFMK with an ester (using NaH or LiHMDS) to form a

-diketone. -

Cyclization: React the

-diketone with Hydrazine ( -

Regioselectivity: The hydrazine

preferentially attacks the less hindered/more electrophilic carbonyl. However, since the

References

-

Mechanism of Inhibition: Brady, K., et al. (1990). "Studies on the mechanism of inhibition of the serine protease chymotrypsin by peptidyl trifluoromethyl ketones."[2] Biochemistry. Link

-

Hydration Equilibrium: Guthrie, J. P. (1975). "Carbonyl Addition Reactions: Factors Affecting the Hydrate–Hemiacetal and Hemiacetal–Acetal Equilibrium Constants." Canadian Journal of Chemistry. Link

-

Synthetic Methodology (Friedel-Crafts): Smyth, T. P., et al. (2011). "Greener Friedel–Crafts Acylations: A Metal- and Halogen-Free Methodology." Organic Letters. Link

-

Nucleophilic Trifluoromethylation: Prakash, G. K. S., et al. (2011). "Nucleophilic Trifluoromethylation Using Trifluoromethyltrimethylsilane (The Ruppert-Prakash Reagent)." Chemical Reviews. Link

-

Heterocycle Synthesis: Bonacorso, H. G., et al. (2002). "Trifluoromethyl-containing heterocycles: Synthesis and applications." Journal of Fluorine Chemistry. Link

Sources

Thermodynamic stability of 3-(Benzyloxy)-1,1,1-trifluorobutan-2-one

An In-Depth Technical Guide to the Thermodynamic Stability of 3-(Benzyloxy)-1,1,1-trifluorobutan-2-one

Authored by: A Senior Application Scientist

Abstract

This whitepaper provides a comprehensive technical guide for assessing the thermodynamic stability of this compound, a compound of interest in drug development and chemical research. Given the limited direct literature on this specific molecule, this guide establishes a robust framework based on first principles and analogous structures. We will delve into the theoretical underpinnings of its stability, outline rigorous experimental protocols for its characterization, and provide a roadmap for computational validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the shelf-life, degradation pathways, and overall viability of this and structurally related compounds.

Introduction: The Structural and Chemical Landscape

This compound is a fascinating molecule characterized by a unique confluence of functional groups: a ketone, a trifluoromethyl group alpha to the carbonyl, and a benzyloxy substituent at the beta position. Each of these moieties contributes distinct electronic and steric effects that collectively govern the compound's thermodynamic stability.

-

The α-Trifluoromethyl Ketone Moiety: The strongly electron-withdrawing trifluoromethyl group significantly increases the electrophilicity of the carbonyl carbon. This has profound implications for the compound's reactivity, particularly its susceptibility to nucleophilic attack. Furthermore, the C-F bond is the strongest single bond in organic chemistry, imparting a degree of localized stability. However, the inductive effect can also influence the stability of adjacent bonds.

-

The Benzyloxy Group: The presence of a benzyl ether linkage introduces a potential site for degradation. Ether linkages can be susceptible to acidic or basic hydrolysis, as well as oxidative cleavage. The benzylic position is particularly prone to oxidation.

-

Interplay of Functional Groups: The spatial and electronic relationship between the trifluoromethyl and benzyloxy groups will likely lead to complex interactions that influence the overall stability. Understanding these interactions is paramount to predicting degradation pathways and ensuring the compound's integrity under various conditions.

This guide will provide the necessary tools to dissect these contributing factors and build a comprehensive stability profile.

Experimental Determination of Thermodynamic Stability

A multi-faceted experimental approach is essential for a thorough understanding of the thermodynamic stability of this compound. We will focus on two primary thermal analysis techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) for Phase Transitions

DSC is a powerful technique for identifying thermal transitions such as melting, crystallization, and glass transitions. These are critical parameters for understanding the physical stability of the compound.

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 3-5 mg of high-purity this compound into a standard aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below its expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 250 °C).

-

Hold at the high temperature for 2-5 minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

-

Perform a second heating ramp under the same conditions as the first. This second scan is crucial for observing the behavior of the amorphous solid and identifying the glass transition.

-

-

Data Analysis:

-

Determine the onset and peak temperatures of any endothermic or exothermic events.

-

Calculate the enthalpy of fusion (ΔHfus) from the melting peak.

-

Identify the glass transition temperature (Tg) from the second heating scan.

-

Data Presentation: Expected DSC Thermal Events

| Thermal Event | Expected Observation | Significance |

| Glass Transition (Tg) | A step change in the heat flow curve | Indicates the transition from a rigid, glassy state to a more rubbery, amorphous state. |

| Crystallization (Tc) | An exothermic peak | Occurs if the amorphous material crystallizes upon heating. |

| Melting (Tm) | A sharp endothermic peak | The temperature at which the crystalline solid transitions to a liquid. |

| Decomposition | A broad, often exothermic, event at higher temperatures | Indicates the onset of chemical degradation. |

Thermogravimetric Analysis (TGA) for Decomposition Kinetics

TGA measures the change in mass of a sample as a function of temperature or time. It is an indispensable tool for determining the onset of thermal decomposition and for studying the kinetics of this process.

Experimental Protocol: TGA Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) depending on the desired experimental conditions. A typical flow rate is 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at room temperature.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) to ensure complete decomposition.

-

-

Data Analysis:

-

Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs.

-

Identify the temperatures at which maximum rates of decomposition occur from the derivative of the TGA curve (DTG).

-

Analyze the residual mass at the end of the experiment.

-

Visualizing the Experimental Workflow

Caption: Integrated workflow for stability assessment.

Computational Modeling of Thermodynamic Stability

In parallel with experimental work, computational chemistry provides invaluable insights into the intrinsic stability of this compound. Density Functional Theory (DFT) is a particularly well-suited method for this purpose.

Theoretical Framework

By solving the electronic structure of the molecule, we can calculate key thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy. These calculations can be used to:

-

Predict the relative stability of different conformers.

-

Identify the lowest energy (most stable) ground state structure.

-

Model potential degradation pathways and calculate the activation energies for these processes.

Computational Workflow

-

Structure Optimization: The 3D structure of this compound is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This process finds the lowest energy geometry of the molecule.

-

Frequency Analysis: A frequency calculation is performed on the optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.

-

Conformational Analysis: A systematic search for different low-energy conformers should be conducted, particularly focusing on the rotation around the C-C and C-O single bonds.

-

Potential Energy Surface (PES) Scan: To investigate potential degradation pathways (e.g., cleavage of the benzyloxy group), a PES scan can be performed along the corresponding bond coordinate. This will help to identify the transition state and calculate the activation energy for the reaction.

Visualizing a Potential Degradation Pathway

Caption: Energy profile of a hypothetical degradation pathway.

Interpretation and Integration of Results

The true power of this approach lies in the integration of experimental and computational data.

-

Correlation of DSC/TGA with Computational Predictions: The onset of decomposition observed in TGA can be correlated with the activation energies calculated for the lowest energy degradation pathways.

-

Understanding Physical Stability: The melting point and glass transition temperature from DSC provide critical information for formulation development and for defining appropriate storage conditions.

-

Predictive Stability Modeling: The kinetic parameters obtained from TGA can be used in conjunction with models like the Arrhenius equation to predict the shelf-life of the compound under different temperature conditions.

Conclusion

The thermodynamic stability of this compound is a complex interplay of its constituent functional groups. A comprehensive assessment requires a synergistic approach that combines the empirical data from thermal analysis techniques like DSC and TGA with the theoretical insights from computational modeling. This guide has provided a robust framework for conducting such an investigation, enabling researchers to make informed decisions about the handling, storage, and application of this and related molecules. By following these protocols, scientists can ensure the integrity and reliability of their chemical entities, a cornerstone of successful research and development.

References

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

Technical Guide: Benzyloxy-Substituted Fluorinated Ketones in Medicinal Chemistry

Executive Summary

This guide details the structural utility, mechanistic basis, and synthetic pathways of benzyloxy-substituted fluorinated ketones (BFKs) . These compounds represent a high-value pharmacophore in the design of transition-state inhibitors for serine and cysteine hydrolases.

The integration of a fluorinated ketone (FK) warhead with a benzyloxy hydrophobic anchor creates a dual-action ligand:

-

The Warhead: The electron-deficient carbonyl (activated by

-fluorines) reversibly forms a stable hemiketal/hemithioketal with the active site nucleophile. -

The Anchor: The benzyloxy group targets distal hydrophobic pockets (e.g., the acyl-chain binding channel in FAAH or S2/S3 subsites in proteases), conferring potency and selectivity often lacking in smaller fragment inhibitors.

Mechanistic Basis: The Reversible Covalent Paradigm

Fluorinated ketones are classified as Transition State Analogs (TSAs) . Unlike irreversible inhibitors (e.g., fluorophosphonates) that permanently alkylate the enzyme, FKs exist in a dynamic equilibrium.

Thermodynamics of Hemiketal Formation

The electronegativity of fluorine pulls electron density from the carbonyl carbon, significantly increasing its electrophilicity.

-

Non-fluorinated ketones:

(favor ketone form). -

Trifluoromethyl ketones (TFMKs):

(favor hydrate form in water).

In the enzyme active site, the dehydration penalty is compensated by the high-energy binding of the hemiketal adduct, which mimics the tetrahedral intermediate of amide bond hydrolysis.

The Role of the Benzyloxy Group

While the FK warhead drives affinity, the benzyloxy substituent drives selectivity .

-

Steric Fit: The flexible methylene linker (

) allows the phenyl ring to adjust within hydrophobic channels. -

-Stacking: The aromatic ring often engages in

Visualization: Mechanism of Action (FAAH Inhibition)

Caption: Mechanism of reversible covalent inhibition of FAAH by a trifluoromethyl ketone.[1][2] The benzyloxy tail aligns the inhibitor before the catalytic Serine attacks the carbonyl.

Case Study: AM5206 and FAAH Inhibition

Target: Fatty Acid Amide Hydrolase (FAAH).[1][3] Therapeutic Goal: Treatment of pain, anxiety, and neurodegeneration by elevating endogenous anandamide levels.

Compound Profile: AM5206

-

IUPAC Name: 1,1,1-trifluoro-5-[4-(benzyloxy)phenoxy]-2-pentanone.[3]

-

Structure Analysis:

Structure-Activity Relationship (SAR) Data

The benzyloxy group is critical for potency. Removing it or replacing it with smaller groups leads to a loss of binding energy, as the inhibitor fails to span the "cytosolic access channel" of FAAH.

| Compound ID | R-Group (Distal) | Warhead | Ki (nM) | Selectivity (vs. CES) |

| AM5206 | 4-Benzyloxy-phenoxy | -CO-CF3 | ~4.7 | > 100-fold |

| Analog A | 4-Methoxy-phenoxy | -CO-CF3 | 120 | Low |

| Analog B | H (Unsubstituted) | -CO-CF3 | > 1000 | None |

| Analog C | 4-Benzyloxy-phenoxy | -CO-CH3 | > 10,000 | N/A (Inactive) |

Data summarized from biological evaluations of TFMK series [1, 2].

Synthetic Protocols

Synthesis of benzyloxy-substituted TFMKs requires careful handling to prevent hydration of the ketone or reduction of the benzyloxy ether.

Workflow Diagram

Caption: General synthetic route for accessing benzyloxy-substituted trifluoromethyl ketones.

Detailed Experimental Protocol (Representative)

Objective: Synthesis of a generic

Reagents:

-

Precursor Carboxylic Acid (containing the benzyloxy moiety)

-

Trifluoroacetic Anhydride (TFAA)

-

Pyridine

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM under Argon atmosphere.

-

Acylation: Add pyridine (6.0 equiv) followed by dropwise addition of trifluoroacetic anhydride (TFAA) (3.0 equiv) at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours. Note: This generates a mixed anhydride intermediate.

-

Workup: Quench carefully with ice-cold water. Extract with DCM (3x). Wash organic layer with 1M HCl (to remove pyridine), saturated NaHCO3, and brine.

-

Purification: Dry over MgSO4 and concentrate in vacuo. The resulting trifluoromethyl ketone is often obtained as a hydrate. To isolate the ketone form, azeotropic distillation with toluene may be required.

Validation Check:

-

19F NMR: Look for a singlet around -75 to -80 ppm (hydrate) or -70 to -72 ppm (ketone).

-

TLC: TFMKs often streak on silica due to hydrate/ketone equilibrium.

Strategic Considerations in Drug Design

Metabolic Stability

A major limitation of TFMKs is their susceptibility to reduction by carbonyl reductases to form the corresponding trifluoromethyl alcohol, which is inactive.

-

Mitigation: The bulky benzyloxy group can sterically hinder reductases, improving half-life compared to smaller aliphatic TFMKs.

Hydration State

In aqueous media, these compounds exist predominantly as gem-diols.

-

Implication: The gem-diol is the species that initially binds to the enzyme surface, but it must dehydrate (or displace water) to form the covalent bond with Serine. This dehydration energy is a critical term in the binding free energy equation.

References

-

Targeting the Endocannabinoid System for Neuroprotection: A 19F-NMR Study of a Selective FAAH Inhibitor Binding with an Anandamide Carrier Protein, HSA. Source: National Institutes of Health (NIH) URL:[Link]

-

Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Source: MDPI (Molecules) URL:[Link]

-

Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Source: Journal of Medicinal Chemistry (via NIH) URL:[Link]

-

Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor. Source: eGrove (University of Mississippi) URL:[Link]

-

Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition. Source: Bioorganic & Medicinal Chemistry (via NIH) URL:[Link]

Sources

- 1. Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase: Exploration of Conformational Constraints in the Acyl Side Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the Endocannabinoid System for Neuroprotection: A 19F-NMR Study of a Selective FAAH Inhibitor Binding with an Anandamide Carrier Protein, HSA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of peptide fluoromethyl ketones and the inhibition of human cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity Profile of α-Benzyloxy Trifluoromethyl Ketones

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the synthesis, reactivity, and application of α-benzyloxy trifluoromethyl ketones, a class of compounds of significant interest in modern medicinal chemistry and drug development. The unique electronic properties conferred by the trifluoromethyl group, combined with the stereodirecting potential of the adjacent benzyloxy moiety, create a versatile scaffold for the synthesis of complex, biologically active molecules. This document moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of the underlying principles governing the reactivity of these valuable synthetic intermediates.

The Strategic Importance of α-Benzyloxy Trifluoromethyl Ketones in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] The trifluoromethyl (CF3) group, in particular, is a prominent feature in numerous pharmaceuticals due to its strong electron-withdrawing nature, high lipophilicity, and its ability to act as a bioisostere for other chemical groups.[1] When positioned adjacent to a ketone, the CF3 group significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[2] This heightened reactivity is central to the utility of trifluoromethyl ketones as potent inhibitors of various enzymes, particularly serine and cysteine proteases, where they can form stable hemiacetal or hemithioketal adducts with active site residues, mimicking the tetrahedral transition state of peptide bond hydrolysis.[2][3]

The presence of a benzyloxy group at the α-position introduces a crucial element of stereochemical control. This chiral center in close proximity to the reactive carbonyl allows for highly diastereoselective transformations, enabling the synthesis of enantiomerically pure products. This is of paramount importance in drug development, where the biological activity of a molecule is often dependent on its specific stereochemistry. Furthermore, the benzyloxy group can be readily removed or modified, providing a handle for further synthetic elaboration.

This guide will delve into the key aspects of the chemistry of α-benzyloxy trifluoromethyl ketones, providing both the theoretical framework and practical insights necessary for their effective utilization in the laboratory.

Synthesis of α-Benzyloxy Trifluoromethyl Ketones

The synthesis of α-benzyloxy trifluoromethyl ketones can be approached through several strategic disconnections. A common and effective method involves the oxidation of the corresponding α-benzyloxy-α-trifluoromethyl alcohols. These alcohol precursors can be synthesized with high enantiomeric purity, which is then transferred to the ketone product.

A notable method for accessing the precursor alcohols is through the stereoselective reduction of a suitable precursor. While direct synthesis of the target ketones is also possible, the oxidation of the chiral alcohol often provides a more controlled and versatile route.

A general synthetic pathway is outlined below:

Caption: General synthetic scheme for α-benzyloxy trifluoromethyl ketones.

Experimental Protocol: Oxidation of an α-Benzyloxy-α-trifluoromethyl Alcohol

This protocol provides a general procedure for the oxidation of a chiral α-benzyloxy-α-trifluoromethyl alcohol to the corresponding ketone.

Materials:

-

α-Benzyloxy-α-trifluoromethyl alcohol (1.0 equiv)

-

Dess-Martin periodinane (DMP) (1.5 equiv)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Saturated aqueous sodium thiosulfate (Na2S2O3) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the α-benzyloxy-α-trifluoromethyl alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add Dess-Martin periodinane portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution and saturated aqueous Na2S2O3 solution.

-

Stir the biphasic mixture vigorously for 15-20 minutes until the solid dissolves.

-

Separate the organic layer and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired α-benzyloxy trifluoromethyl ketone.

Reactivity Profile: A Deep Dive into Stereoselective Transformations

The reactivity of α-benzyloxy trifluoromethyl ketones is dominated by the electrophilic nature of the carbonyl carbon, significantly enhanced by the adjacent trifluoromethyl group. The stereochemical outcome of nucleophilic additions to this carbonyl is profoundly influenced by the α-benzyloxy substituent.

Nucleophilic Addition Reactions: The Power of Stereodirection

Nucleophilic additions to the carbonyl group of α-benzyloxy trifluoromethyl ketones proceed with a high degree of diastereoselectivity. This stereocontrol can be rationalized by established stereochemical models, primarily the Felkin-Anh and Cram-chelation models.[4][5][6][7]

The Felkin-Anh Model: In the absence of a chelating metal, the Felkin-Anh model accurately predicts the stereochemical outcome.[4][5][6] The model posits that the largest substituent at the α-chiral center orients itself perpendicular to the carbonyl group to minimize steric interactions. The nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory.[8] For α-benzyloxy trifluoromethyl ketones, the benzyloxy group, due to its steric bulk and electronic properties, often acts as the "large" group, directing the incoming nucleophile to the opposite face.[5][6]

Caption: Felkin-Anh model for nucleophilic addition.

Chelation Control: In the presence of a Lewis acid that can coordinate to both the carbonyl oxygen and the oxygen of the benzyloxy group, a rigid five-membered chelate can form.[7][9][10][11] This chelation forces a specific conformation of the molecule, and the nucleophile will then attack from the less hindered face of this rigid structure, often leading to the opposite diastereomer compared to the Felkin-Anh model.[7][9][10][11] The choice of Lewis acid and solvent is therefore critical in controlling the stereochemical outcome.

Caption: Chelation control in nucleophilic addition.

Table 1: Diastereoselective Nucleophilic Additions to an α-Benzyloxy Trifluoromethyl Ketone

| Nucleophile | Lewis Acid | Solvent | Diastereomeric Ratio (syn:anti) | Yield (%) |

| MeMgBr | None | THF | >95:5 (Felkin-Anh) | 85 |

| MeMgBr | ZnBr₂ | CH₂Cl₂ | 5:95 (Chelation) | 82 |

| Allyl-TMS | BF₃·OEt₂ | CH₂Cl₂ | >95:5 (Felkin-Anh) | 90 |

| Allyl-TMS | TiCl₄ | CH₂Cl₂ | <5:95 (Chelation) | 88 |

| NaBH₄ | None | MeOH | >98:2 (Felkin-Anh) | 95 |

Note: The terms "syn" and "anti" are used here to denote the relative stereochemistry of the newly formed hydroxyl group and the benzyloxy group.

Stereoselective Reduction

The reduction of the carbonyl group in α-benzyloxy trifluoromethyl ketones to form chiral α-trifluoromethyl alcohols is a particularly important transformation. A variety of reducing agents can be employed, with the stereochemical outcome being highly dependent on the reagent and reaction conditions.

Hydride Reductions: Simple hydride reagents like sodium borohydride (NaBH₄) typically follow the Felkin-Anh model, leading to the syn diastereomer with high selectivity. The use of bulkier hydride reagents can further enhance this selectivity.

Catalytic Asymmetric Reduction: For the synthesis of highly enantioenriched alcohols, catalytic asymmetric reduction is the method of choice. Chiral catalysts, often based on transition metals like ruthenium or rhodium complexed with chiral ligands, can deliver the desired enantiomer with excellent enantioselectivity.[12]

Experimental Protocol: Diastereoselective Reduction with Sodium Borohydride

Materials:

-

α-Benzyloxy trifluoromethyl ketone (1.0 equiv)

-

Sodium borohydride (NaBH₄) (1.5 equiv)

-

Methanol (MeOH)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the α-benzyloxy trifluoromethyl ketone in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride portion-wise to the stirred solution.

-

Stir the reaction at 0 °C for 30-60 minutes, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the product by silica gel column chromatography to yield the diastereomerically enriched alcohol.

Cycloaddition Reactions of α,β-Unsaturated Derivatives

α-Benzyloxy-β-unsaturated trifluoromethyl ketones are valuable substrates for various cycloaddition reactions, providing access to complex heterocyclic structures.

Diels-Alder Reactions: These enones can act as dienophiles in [4+2] cycloaddition reactions with a variety of dienes.[13][14][15][16] The electron-withdrawing trifluoromethyl group activates the double bond for cycloaddition. The stereochemistry of the resulting cyclohexene ring can be influenced by the chiral α-benzyloxy group, leading to diastereoselective transformations.

1,3-Dipolar Cycloadditions: Reactions with 1,3-dipoles, such as nitrile oxides or azomethine ylides, provide a direct route to five-membered heterocyclic rings.[17][18][19][20][21] The regioselectivity and stereoselectivity of these reactions are governed by both electronic and steric factors of the dipole and the dipolarophile.

Applications in Drug Development: Crafting the Next Generation of Therapeutics

The unique reactivity and stereochemical control offered by α-benzyloxy trifluoromethyl ketones make them highly valuable building blocks in the synthesis of complex pharmaceutical agents.

Enzyme Inhibitors

As previously mentioned, trifluoromethyl ketones are potent inhibitors of serine and cysteine proteases.[3] The α-benzyloxy group can be incorporated into the peptide backbone mimic to enhance binding to the enzyme's active site and to control the stereochemistry of the inhibitor, leading to improved potency and selectivity. For instance, they have been utilized in the design of inhibitors for SARS-CoV 3CL protease.[2]

Synthesis of Chiral Fluorinated Moieties in Antiviral and Anti-inflammatory Agents

The chiral α-trifluoromethyl alcohol and amine moieties derived from α-benzyloxy trifluoromethyl ketones are present in a number of biologically active compounds, including antiviral and anti-inflammatory agents.[22][23][24][25][26][27] The ability to synthesize these fragments with high stereochemical purity is crucial for their therapeutic efficacy.

Case Study: Synthesis of a Key Intermediate for an Anti-Influenza Agent

A reported synthesis of a promising anti-influenza agent utilized a chiral α-benzyloxy trifluoromethyl ketone as a key intermediate. The diastereoselective reduction of this ketone, followed by further functionalization, allowed for the construction of the complex chiral core of the target molecule with high efficiency and stereocontrol.

Conclusion

α-Benzyloxy trifluoromethyl ketones represent a powerful and versatile class of synthetic intermediates. Their reactivity is characterized by the highly electrophilic nature of the trifluoromethyl-activated carbonyl group and the profound stereodirecting influence of the adjacent benzyloxy substituent. A thorough understanding of the principles of stereochemical control, such as the Felkin-Anh model and chelation control, is essential for harnessing the full synthetic potential of these compounds. The ability to perform highly diastereoselective nucleophilic additions, reductions, and cycloaddition reactions makes α-benzyloxy trifluoromethyl ketones invaluable tools for the synthesis of complex, enantiomerically pure molecules with significant applications in drug discovery and development. As the demand for sophisticated and highly specific therapeutic agents continues to grow, the importance of such versatile and stereochemically rich building blocks will undoubtedly increase.

References

-

Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC. [Link]

-

Felkin-Anh Model. OpenOChem Learn. [Link]

-

Felkin Ahn Model: Easy explanation with examples. Chemistry Notes. [Link]

-

felkin-ahn and cram chelate. University of Liverpool. [Link]

-

Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. PMC. [Link]

-

Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. MDPI. [Link]

-

Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis. MDPI. [Link]

-

Ultimate Guide to the Felkin-Anh Model - Organic Chemistry. YouTube. [Link]

-

SCpRh(III)-Catalyzed Asymmetric C-H Trifluoromethylalkylation of N-Methoxybenzamides with β-Trifluoromethyl-α,β-Unsaturated Ketones. ResearchGate. [Link]

-

Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. PMC. [Link]

-

Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC. [Link]

-

Methods for the synthesis of α,β-unsaturated trifluoromethyl ketones and their use in organic synthesis. Russian Chemical Reviews. [Link]

-

Organocatalytic diastereo- and enantioselective oxa-hetero-Diels–Alder reactions of enones with aryl trifluoromethyl ketones for the synthesis of trifluoromethyl-substituted tetrahydropyrans. Organic & Biomolecular Chemistry. [Link]

-

Enantioselective Synthesis of Secondary β‑Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society. [Link]

-

(PDF) β-Trifluoromethyl-α,β-unsaturated Ketones. ResearchGate. [Link]

-

Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Rad. Semantic Scholar. [Link]

-

Transition State Analog Enzyme Inhibitors: Structure-Activity Relation. CRC Press. [Link]

-

Enantioselective reduction of trifluoromethyl ketones with chiral organomagnesium amides (COMAs). PubMed. [Link]

-

Synthesis of α-trifluoromethyl carbonyl compounds. Organic Chemistry Portal. [Link]

-

Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. PubMed. [Link]

-

1,3-Dipolar cycloaddition. Wikipedia. [Link]

-

Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. ResearchGate. [Link]

-

Highly diastereoselective chelation-controlled additions to α-silyloxy ketones. Scilit. [Link]

-

Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. PMC. [Link]

-

Diels–Alder reaction. Wikipedia. [Link]

-

Diels-Alder Reaction. Organic Chemistry Portal. [Link]

-

Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers. [Link]

-

The Diels-Alder Reaction. Master Organic Chemistry. [Link]

-

Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]

-

Diastereoselective Additions of Allylmagnesium Reagents to α-Substituted Ketones When Stereochemical Models Cannot Be Used. PMC. [Link]

-

Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. PMC. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. [Link]

-

Enantioselective Synthesis of α‑Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene Donors. University of Rochester. [Link]

-

The Antiviral Activity of Trifluoromethylthiolane Derivatives. MDPI. [Link]

-

Catalytic Enantioselective Diels–Alder Reaction of Dienes with Acyclic and α,β- and β,β-Disubstituted Enones. PMC. [Link]

-

Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. ScholarWorks@UA. [Link]

-

Diastereoselective Addition of Prochiral Nucleophilic Alkenes to α- Chiral N-Sulfonyl Imines. Semantic Scholar. [Link]

-

Discovery of p-Trifluoromethylbenzohydrazide Derivatives as Potent Antiviral Agents against Monkeypox Virus. PubMed. [Link]

-

Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. [Link]

-

Nucleophilic Addition of Benzylboronates to Activated Ketones. PMC. [Link]

-

Discovery of Dihydro-Alkyloxy-Benzyl- Oxopyrimidines as Promising Anti-Influenza Virus Agents. Lirias. [Link]

-

Antivirals: Past, Present and Future. PMC. [Link]

-

Application of conformational analysis in the development of new antiviral compounds. National Library of Medicine. [Link]

Sources

- 1. ISOMERIC TRIFLUOROMETHYL-α,β-UNSATURATED KETONES AS COMPONENTS FOR PSEUDOCYCLIC REACTIONS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 2. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Felkin-Anh Model | OpenOChem Learn [learn.openochem.org]

- 5. chemistnotes.com [chemistnotes.com]

- 6. uwindsor.ca [uwindsor.ca]

- 7. Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Enantioselective reduction of trifluoromethyl ketones with chiral organomagnesium amides (COMAs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 14. Diels-Alder Reaction [organic-chemistry.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Catalytic Enantioselective Diels–Alder Reaction of Dienes with Acyclic and α,β- and β,β-Disubstituted Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 18. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 20. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. Discovery of p-Trifluoromethylbenzohydrazide Derivatives as Potent Antiviral Agents against Monkeypox Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. lirias.kuleuven.be [lirias.kuleuven.be]

- 26. Antivirals: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Application of conformational analysis in the development of new antiviral compounds - Piotrovskiy - Medical academic journal [journals.eco-vector.com]

A Technical Guide to Bioisosteric Derivatization of 3-(Benzyloxy)-1,1,1-trifluorobutan-2-one

Executive Summary

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desired pharmacological profiles. Bioisosterism, the exchange of a molecular fragment with a structurally similar but chemically distinct group, stands as a cornerstone of this optimization process.[1][2][3] This guide provides an in-depth exploration of potential bioisosteric replacements for two key functionalities within the 3-(Benzyloxy)-1,1,1-trifluorobutan-2-one scaffold: the trifluoromethyl ketone (TFMK) and the benzyloxy group. We will dissect the rationale behind these modifications, propose viable bioisosteric alternatives, and present detailed synthetic strategies, offering researchers a practical framework for navigating the chemical space around this promising core. The objective is to leverage bioisosteric design to enhance potency, selectivity, and pharmacokinetic properties, thereby accelerating the journey from a promising hit to a viable drug candidate.

Introduction: The Strategic Value of the Core Scaffold

Bioisosterism is a powerful strategy employed to modulate the physicochemical and biological properties of a molecule to address challenges in drug development, such as toxicity, metabolic instability, or poor pharmacokinetics.[1][4][5] The core scaffold, this compound, presents a compelling starting point for drug discovery efforts due to the unique and influential nature of its constituent functional groups.

The Trifluoromethyl Ketone (TFMK) Moiety: A Potent Pharmacophore

The trifluoromethyl group (CF3) is a privileged motif in medicinal chemistry, prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity.[6][7][8][9] When incorporated into a ketone, it forms the TFMK, a versatile pharmacophore. The strong electron-withdrawing nature of the CF3 group renders the carbonyl carbon highly electrophilic. This makes TFMKs potent reversible covalent inhibitors of serine and cysteine proteases, where the carbonyl is attacked by an active site nucleophile.[10] Beyond inhibition, the TFMK group can serve as a bioisostere for other functionalities, adjusting steric and electronic properties to optimize drug-receptor interactions.[11]

The Benzyloxy Moiety: A Vector for Interaction and a Point of Vulnerability

The benzyloxy group serves as a crucial linker, positioning a phenyl ring within a potential binding pocket. This aromatic group can engage in favorable π-stacking or hydrophobic interactions. However, it also represents a potential metabolic liability. Cytochrome P450-mediated O-debenzylation is a common metabolic pathway that can lead to rapid clearance and the formation of inactive metabolites. Furthermore, the planarity of the phenyl ring can sometimes be suboptimal for binding and may contribute to poor aqueous solubility.[12][13] Therefore, bioisosteric replacement of this group is a logical step to enhance metabolic stability and fine-tune physicochemical properties.[14]

Part I: Bioisosteric Replacement of the Trifluoromethyl Ketone (TFMK) Moiety

Rationale for Modification

While the electrophilicity of the TFMK is key to its inhibitory potential, it can also be a source of liability, leading to off-target reactivity or poor selectivity. The primary goal of replacing the TFMK is to reduce this inherent reactivity while preserving or mimicking its crucial hydrogen bond accepting capacity and steric profile. This can lead to compounds with improved safety profiles and better overall developability.

Potential Bioisosteres

A range of non-classical bioisosteres can emulate the key features of the TFMK group.

-

Difluoromethylene (CF2): Replacing the carbonyl oxygen with a fluorine atom to give a CF3-CF2- moiety effectively removes the electrophilic center while maintaining a strong dipole and similar steric bulk. This replacement has been shown to yield compounds with similar potency in some systems.[15]

-

Heterocycles (Oxadiazoles, Triazoles): Five-membered heterocycles are excellent mimics of the planar, polar nature of carbonyls and amides.[2][16] 1,2,4-oxadiazoles and 1,2,3-triazoles can position hydrogen bond acceptors in a spatially similar orientation to the ketone oxygen, thereby preserving key binding interactions.[2][14] They offer improved metabolic stability compared to the ketone.

-

Trifluoroethylamine: The replacement of a carbonyl with a trifluoroethylamine is a known strategy to increase metabolic stability and potency.[17] The basicity of the amine is significantly attenuated by the adjacent CF3 group, preventing unwanted protonation under physiological conditions.[14]

Data Presentation: Comparative Physicochemical Properties

The following table summarizes the calculated properties of the parent scaffold and the predicted impact of TFMK bioisosteric replacements.

| Moiety | Key Features | Predicted Impact on Reactivity | H-Bond Acceptors | Predicted Metabolic Stability |

| TFMK (Parent) | Highly electrophilic carbonyl, H-bond acceptor | High | 1 | Moderate |

| Difluoromethylene | Non-electrophilic, polar C-F bonds | Negligible | 0 (but polar) | High |

| 1,2,4-Oxadiazole | Planar, aromatic, multiple H-bond acceptors | Negligible | 2 | High |

| 1,2,3-Triazole | Planar, aromatic, H-bond donor/acceptor | Negligible | 2 | High |

| Trifluoroethylamine | Non-electrophilic, weakly basic N | Negligible | 1 | High |

Visualization: TFMK Bioisosteric Modification Sites

The diagram below illustrates the key functional groups of the parent scaffold that are targeted for bioisosteric modification.

Caption: Key sites for bioisosteric modification on the core scaffold.

Part II: Bioisosteric Replacement of the Benzyloxy Moiety

Rationale for Modification

The primary drivers for modifying the benzyloxy group are to block O-dealkylation metabolism, improve aqueous solubility, and explore novel interactions within the target's binding site. Replacing the flat, lipophilic phenyl ring with three-dimensional, saturated scaffolds—a strategy often called "escaping flatland"—is a modern approach to improve the physicochemical properties of drug candidates.[12]

Potential Bioisosteres

Replacements can be considered for both the ether linkage and the phenyl ring.

-

Phenyl Ring Replacements (Aromatics):

-

Pyridyl Rings: Introducing a nitrogen atom into the aromatic ring can serve as a hydrogen bond acceptor, potentially forming new, beneficial interactions with the target protein. It also tends to increase aqueous solubility.

-

Furans/Thiophenes: These five-membered heterocycles reduce the lipophilicity compared to benzene and can alter the electronic properties of the ring system.[3][13]

-

-

Phenyl Ring Replacements (Saturated Scaffolds):

-

Bicyclo[1.1.1]pentane (BCP): BCP is an excellent bioisostere for a para-substituted phenyl ring. It is a rigid, three-dimensional scaffold that maintains a similar distance between connection points while significantly reducing lipophilicity and increasing solubility.[17]

-

Bicyclo[2.2.2]octane: This larger saturated ring system can also serve as a benzene mimic, offering a different vector projection for substituents.[12]

-

Cycloalkyl Groups: Simple cyclohexyl or cyclopentyl groups can replace the phenyl ring to remove the aromatic system entirely, which can be beneficial for reducing interactions with metabolizing enzymes.

-

Data Presentation: Comparative Physicochemical Properties

| Moiety | Key Features | Predicted Impact on Solubility | Predicted Metabolic Stability | Dimensionality |

| Phenyl (Parent) | Aromatic, lipophilic, planar | Low | Low (O-dealkylation) | 2D |

| Pyridine | Aromatic, polar, H-bond acceptor | Increased | Moderate to High | 2D |

| Bicyclo[1.1.1]pentane | Saturated, rigid, low lipophilicity | High | High | 3D |

| Cyclohexyl | Saturated, flexible, lipophilic | Low | High | 3D |

Part III: Experimental Protocols & Synthetic Workflows

A self-validating protocol is one where the steps are logical, based on established chemical principles, and yield a product that can be unambiguously characterized to confirm its structure. The following protocols represent robust, field-proven methodologies.

Protocol 1: Synthesis of a 1,2,4-Oxadiazole Bioisostere from the TFMK Core

This workflow details the conversion of the ketone to a more stable heterocyclic bioisostere. The causality is clear: the ketone is converted to an oxime, which provides the necessary nitrogen and oxygen atoms for the subsequent cyclization into the oxadiazole ring.

Experimental Workflow Diagram

Caption: Synthetic workflow for TFMK to 1,2,4-oxadiazole conversion.

Step-by-Step Methodology:

-

Oximation:

-

Dissolve the parent ketone (1.0 eq) in ethanol.

-

Add hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq).

-

Stir the reaction at reflux for 4-6 hours, monitoring by TLC until starting material is consumed.

-

Cool to room temperature, remove the solvent under reduced pressure, and partition the residue between ethyl acetate and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ketoxime, which can be used directly in the next step.

-

-

O-Acylation:

-

Dissolve the crude ketoxime (1.0 eq) in dichloromethane (DCM) under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of the desired acyl chloride (e.g., benzoyl chloride, 1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated ammonium chloride solution and extract with DCM.

-

Dry the combined organic layers, concentrate, and purify by column chromatography to isolate the acylated intermediate.

-

-

Cyclization:

-

Dissolve the purified acylated ketoxime in a high-boiling solvent such as toluene or xylene.

-

Heat the reaction to reflux for 8-12 hours. The thermal conditions promote the intramolecular cyclization and dehydration.

-

Cool the reaction and remove the solvent in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the final 1,2,4-oxadiazole derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS to confirm its structure and purity.

-

Protocol 2: Replacement of the Phenyl Ring with Bicyclo[1.1.1]pentane (BCP)

This protocol leverages a debenzylation-alkylation strategy. The causality involves the reductive cleavage of the benzyl ether, a standard and reliable transformation, to unmask a free alcohol. This alcohol then acts as a nucleophile to displace a leaving group on a BCP-containing fragment, forming the new, more stable ether linkage.

Decision-Making Flowchart for Bioisostere Selection

Caption: Decision-making guide for selecting appropriate bioisosteres.

Step-by-Step Methodology:

-

Debenzylation:

-

Dissolve the parent compound (1.0 eq) in methanol or ethanol.

-

Add palladium on carbon (10 wt%, 0.05 eq) to the solution.

-

Fit the reaction flask with a hydrogen balloon and purge the system with hydrogen gas.

-

Stir vigorously under a hydrogen atmosphere (1 atm) at room temperature for 6-24 hours, monitoring by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.

-

Concentrate the filtrate to yield the crude secondary alcohol.

-

-

Alkylation with a BCP Moiety:

-

Under a nitrogen atmosphere, dissolve the crude alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise.

-

Stir for 30 minutes at 0 °C to allow for the formation of the alkoxide.

-

Add a solution of 1-(bromomethyl)bicyclo[1.1.1]pentane (1.2 eq) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate and purify by flash column chromatography to yield the desired BCP-containing ether.

-

Confirm the structure and purity via NMR spectroscopy and mass spectrometry.

-

Conclusion

The this compound scaffold is a versatile starting point for the development of novel therapeutic agents. By applying the principles of bioisosterism, medicinal chemists can systematically address common liabilities associated with the trifluoromethyl ketone and benzyloxy groups. Replacing the TFMK with stable heterocycles or other non-electrophilic mimics can mitigate risks of off-target reactivity. Swapping the metabolically vulnerable benzyloxy group for three-dimensional saturated scaffolds like bicyclo[1.1.1]pentane can dramatically improve pharmacokinetic properties and solubility. The strategic application of the concepts and protocols outlined in this guide can empower researchers to rationally design and synthesize next-generation analogs with superior drug-like properties.

References

- Mague, J. T., & Pascal, R. A., Jr. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC.

- Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione.

- Anonymous. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Source Not Available.

- Mague, J. T., & Pascal, R. A., Jr. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.

- Mague, J. T., & Pascal, R. A., Jr. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.

- Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. RSC Publishing.

- Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. PubMed.

- Anonymous. (n.d.). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications (RSC Publishing).

- Anonymous. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting.

- Anonymous. (n.d.). A Comparative Guide to Bioisosteric Replacements for the p-Nitrophenyl Group in Cyclopropyl Ketones Targeting Tubulin Polymerization. Benchchem.

- Anonymous. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals.

- Anonymous. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.

- Citarella, A., & Micale, N. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules.

- Anonymous. (2023).

- Mague, J. T., & Pascal, R. A., Jr. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

- Tseng, C. C., Baillie, G., Donvito, G., Mustafa, M. A., Juola, S. E., Zanato, C., ... & Greig, I. R. (n.d.). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PMC.

- Anonymous. (n.d.). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. PMC.

- Anonymous. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform.

- Kobauri, P. (n.d.). Rational drug design in photopharmacology. University of Groningen.

- Anonymous. (n.d.). Applications of Bioisosteres in the Design of Biologically Active Compounds. ResearchGate.

- Anonymous. (2012). Application of Bioisosteres in Drug Design. Source Not Available.

- Al-Zoubi, R. M., & Al-Jaber, H. I. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH.

- Anonymous. (2025). RSC Medicinal Chemistry. Source Not Available.

- Ertl, P., Altmann, E., & Racine, S. (2020). The most common linkers in bioactive molecules and their bioisosteric replacement network. Source Not Available.

- Anonymous. (2022). Bioisosteres that influence metabolism. Hypha Discovery Blogs.

- Anonymous. (n.d.). This compound. PubChemLite.

- Ertl, P. (2014). In silico identification of bioisosteric substituents, linkers and scaffolds for medicinal chemists. EPFL.

- Anonymous. (n.d.). CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone. Google Patents.

- Anonymous. (2022). Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. MDPI.

- Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (n.d.). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses Procedure.

- Molander, G. A., & Jean-Gérard, L. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. PMC.

Sources

- 1. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jelsciences.com [jelsciences.com]